molecular formula C30H35N3O4S B12136539 (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12136539
M. Wt: 533.7 g/mol
InChI Key: YRUXFGDDWKEOJJ-ULJHMMPZSA-N
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Description

The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields It features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, substituted with hydroxybenzylidene and propoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.

    Introduction of the hydroxybenzylidene group: This step often involves a condensation reaction between the thiazolo[3,2-b][1,2,4]triazine core and 3,5-di-tert-butyl-4-hydroxybenzaldehyde under basic conditions.

    Attachment of the propoxybenzyl group: This can be accomplished through nucleophilic substitution reactions using 4-propoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzylidene derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. This interaction may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H35N3O4S

Molecular Weight

533.7 g/mol

IUPAC Name

(2Z)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C30H35N3O4S/c1-8-13-37-20-11-9-18(10-12-20)16-23-26(35)31-28-33(32-23)27(36)24(38-28)17-19-14-21(29(2,3)4)25(34)22(15-19)30(5,6)7/h9-12,14-15,17,34H,8,13,16H2,1-7H3/b24-17-

InChI Key

YRUXFGDDWKEOJJ-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=NC2=O

Origin of Product

United States

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